3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound with the molecular formula C₂₀H₁₈N₄O₄ This compound is characterized by its unique structure, which includes both diazenyl and hydrazinylidene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, including the formation of diazenyl and hydrazinylidene groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but they often require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydrazines or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving diazenyl and hydrazinylidene groups.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific chemical properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s diazenyl and hydrazinylidene groups can participate in redox reactions, influencing cellular processes such as oxidative stress and signal transduction. These interactions can lead to changes in cellular function and may underlie the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: This compound shares some structural similarities but lacks the diazenyl and hydrazinylidene groups.
4’-Hydroxy-3’-methoxyacetophenone: Another structurally related compound, known for its use as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase.
Uniqueness
3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of diazenyl and hydrazinylidene groups, which confer distinct chemical and biological properties
Properties
CAS No. |
15310-71-1 |
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Molecular Formula |
C20H18N4O4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4,6-bis[(4-methoxyphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C20H18N4O4/c1-27-15-7-3-13(4-8-15)21-23-17-11-18(20(26)12-19(17)25)24-22-14-5-9-16(28-2)10-6-14/h3-12,25-26H,1-2H3 |
InChI Key |
KLQNWKZEDGYTHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2O)O)N=NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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